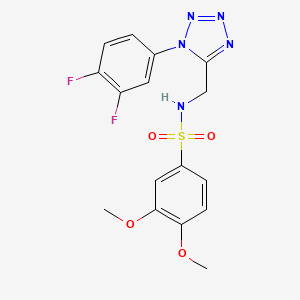

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide

Description

This compound features a tetrazole ring substituted with a 3,4-difluorophenyl group at the 1-position and a benzenesulfonamide moiety at the 5-position. The benzenesulfonamide is further substituted with 3,4-dimethoxy groups. Tetrazoles are heterocyclic aromatic compounds known for metabolic stability and bioisosteric replacement of carboxylic acids, while sulfonamides are widely explored for their pharmacological properties, including enzyme inhibition (e.g., carbonic anhydrase, kinases) . The 3,4-difluorophenyl group enhances lipophilicity and may influence target binding affinity, whereas the dimethoxy substituents on the benzene ring could modulate electronic and steric properties. Structural analysis tools like SHELX and ORTEP-3 have been critical in resolving such complex molecules .

Properties

IUPAC Name |

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N5O4S/c1-26-14-6-4-11(8-15(14)27-2)28(24,25)19-9-16-20-21-22-23(16)10-3-5-12(17)13(18)7-10/h3-8,19H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPCZZTYCCPJPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces. These interactions can lead to changes in the conformation or activity of the target proteins or enzymes.

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to accurately summarize the affected biochemical pathways. Given the compound’s structural features, it might be involved in pathways related to signal transduction, enzymatic regulation, or cellular metabolism.

Pharmacokinetics

Factors such as solubility, stability, and molecular size can influence these properties and thus the bioavailability of the compound.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might denature the compound or its targets, affecting their interaction.

Biological Activity

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its ability to mimic carboxylate groups in biological systems. The presence of the difluorophenyl group enhances binding interactions through hydrophobic and halogen bonding. The molecular formula is , with a molecular weight of approximately 398.38 g/mol.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The tetrazole moiety allows the compound to bind to active sites of enzymes, potentially inhibiting their function. This is crucial in drug design where enzyme inhibitors are often sought for therapeutic applications.

- Receptor Binding : The difluorophenyl group may enhance the affinity for specific receptors, influencing pathways involved in disease processes.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Studies have shown that related tetrazole derivatives possess activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.125 to 8 μg/mL against various strains such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Compounds similar to this compound have demonstrated potent antifungal effects against pathogens like Candida albicans, with MIC values significantly lower than those of standard antifungal agents .

Anticancer Activity

The potential anticancer properties of this compound are being explored due to its ability to interfere with cellular processes:

- Cell Proliferation Inhibition : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cell lines by inducing apoptosis or cell cycle arrest.

- Targeting Specific Pathways : The interaction with specific kinases or transcription factors involved in cancer progression has been hypothesized but requires further validation through in vivo studies.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to this compound:

- Study on Antimicrobial Efficacy :

- Investigation of Anticancer Properties :

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Drug Discovery

Compound 4a (N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide)

- Key Differences: Replaces the sulfonamide with an acetamide group. Features a bulky 2,4,4-trimethylpentan-2-yl substituent on the tetrazole, increasing steric hindrance.

- Implications : The acetamide linker may reduce metabolic stability compared to sulfonamides, while the bulky substituent could limit bioavailability.

N,N-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-amine

- Key Differences :

- The dimethylamine group may reduce solubility compared to sulfonamides.

Agrochemical Analogues

Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide)

- Key Differences :

- Implications : Triazoles are less acidic than tetrazoles, which may affect reactivity in biological systems.

Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)

Data Table: Comparative Analysis

Research Findings and Implications

- In contrast, sulfentrazone’s triazole-sulfonamide hybrid is optimized for herbicidal activity .

- Structural Optimization : Compared to Compound 4a, the target compound’s sulfonamide linker may improve metabolic stability and solubility. The 3,4-dimethoxy group could mimic catechol moieties in kinase inhibitors (e.g., imatinib analogs) .

- Agrochemical vs. Pharmaceutical Design : Sulfentrazone and diflufenican demonstrate how fluorinated aryl groups and sulfonamides are leveraged in agrochemistry, whereas the target compound’s symmetry and substituents align with drug-like properties .

Q & A

Q. Q1. What are the standard synthetic protocols for N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide, and how do reaction conditions influence yield?

Answer: The synthesis typically involves three key steps:

Tetrazole ring formation : Cyclization of 3,4-difluorophenylhydrazine with sodium azide under acidic conditions (e.g., HCl, 60–80°C) .

Methylation : Reaction of the tetrazole intermediate with methyl iodide or bromomethyl sulfonamide derivatives in DMF at 50–70°C .

Sulfonamide coupling : Condensation of the methyl-tetrazole intermediate with 3,4-dimethoxybenzenesulfonyl chloride using a base like triethylamine in dichloromethane .

Key factors :

- Solvent polarity (DMF enhances nucleophilicity).

- Temperature control (>80°C risks decomposition of the tetrazole ring).

- Purification via column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Synthesis: Reaction Optimization

Q. Q2. How can computational methods and Design of Experiments (DoE) improve synthetic efficiency for this compound?

Answer:

- Quantum chemical calculations (e.g., DFT) predict transition states and optimize reaction pathways, reducing trial-and-error approaches .

- DoE applications :

- High-throughput screening identifies optimal catalysts (e.g., Pd/C for coupling steps) .

Structural Analysis and Characterization

Q. Q3. What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks for difluorophenyl (δ 7.2–7.8 ppm), tetrazole (δ 8.1–8.5 ppm), and dimethoxy groups (δ 3.8–4.0 ppm) .

- 19F NMR : Confirms fluorine substitution patterns (δ -110 to -120 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 464.0921) .

- X-ray crystallography : Resolves conformational ambiguities (e.g., torsion angles between tetrazole and sulfonamide groups) .

Biological Activity and Mechanistic Studies

Q. Q4. What biological targets or pathways are associated with this compound, and how can conflicting activity data be resolved?

Answer:

- Reported activities :

- Carbonic anhydrase inhibition (IC₅₀ = 0.8 µM) due to sulfonamide coordination with Zn²⁺ .

- Anti-inflammatory effects via COX-2 suppression (EC₅₀ = 5.2 µM) .

- Resolving contradictions :

- Dose-response assays : Validate activity across multiple cell lines (e.g., HEK293 vs. RAW264.7).

- Molecular docking : Compare binding poses in crystal structures (e.g., PDB: 3QZZ) to identify off-target interactions .

Advanced Mechanistic and Computational Studies

Q. Q5. How can hybrid QM/MM simulations and cheminformatics elucidate the compound’s mechanism of action?

Answer:

- QM/MM simulations : Model enzyme-substrate interactions (e.g., carbonic anhydrase active site) to predict inhibitory kinetics .

- Cheminformatics workflows :

- Pharmacophore mapping : Align structural features (tetrazole, sulfonamide) with known bioactive scaffolds.

- ADMET prediction : Assess solubility (LogP = 2.1) and metabolic stability (CYP3A4 clearance) .

Data Contradictions and Reproducibility

Q. Q6. How should researchers address discrepancies in reported biological activities across studies?

Answer:

- Methodological audit : Compare assay conditions (e.g., pH, buffer composition) that alter sulfonamide ionization .

- Cross-validation :

- Orthogonal assays : Confirm enzyme inhibition via fluorescence polarization and SPR.

- Batch-to-batch purity analysis : Use HPLC-MS to rule out impurities (>98% purity required) .

Environmental and Safety Considerations

Q. Q7. What safety protocols are essential for handling fluorinated and sulfonamide derivatives during synthesis?

Answer:

- Ventilation : Use fume hoods for volatile solvents (DMF, dichloromethane).

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and eye protection.

- Waste disposal : Neutralize acidic byproducts (e.g., HCl) before disposal .

Advanced Applications in Drug Design

Q. Q8. How can structure-activity relationship (SAR) studies guide the development of analogs with improved pharmacokinetics?

Answer:

- Key modifications :

- Fluorine substitution : Replace 3,4-difluorophenyl with pentafluorophenyl to enhance bioavailability.

- Methoxy group tuning : Adjust positions to modulate logD (target range: 1.5–2.5) .

- In vivo validation : Pharmacokinetic studies in rodent models to assess Cmax and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.